(2S)-2-Amino-3-(trifluoromethoxy)propanoic acid;hydrochloride
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Overview
Description
(2S)-2-Amino-3-(trifluoromethoxy)propanoic acid;hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethoxy group, which imparts distinct characteristics that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group under controlled conditions . The reaction is often carried out in the presence of a base and a suitable solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(trifluoromethoxy)propanoic acid;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2S)-2-Amino-3-(trifluoromethoxy)propanoic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(trifluoromethoxy)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and activity at these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids with fluorinated groups, such as α-trifluoromethylstyrene derivatives and difluoromethylated amino acids .
Uniqueness
What sets (2S)-2-Amino-3-(trifluoromethoxy)propanoic acid;hydrochloride apart is its trifluoromethoxy group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other fluorinated amino acids.
Biological Activity
(2S)-2-Amino-3-(trifluoromethoxy)propanoic acid; hydrochloride, commonly referred to as trifluoromethoxy amino acid, is a compound with notable biological activity, particularly in neuropharmacology. This article explores its mechanisms of action, biological interactions, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a trifluoromethoxy group, which significantly influences its chemical behavior and biological interactions. Its molecular formula is C4H6F3NO3⋅HCl, with a molecular weight of approximately 209.55 g/mol. The presence of both amino and carboxylic acid functional groups allows for various chemical reactions, including oxidation, reduction, and substitution .
The mechanism of action for (2S)-2-amino-3-(trifluoromethoxy)propanoic acid involves its interaction with specific molecular targets within biological systems:
- Receptor Interaction : The compound is believed to modulate excitatory neurotransmission by interacting with glutamate receptors, which are critical for synaptic plasticity and memory formation. Preliminary studies indicate that it may enhance binding affinity to these receptors .
- Signal Transduction : The trifluoromethoxy group enhances the compound's lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.
- Enzymatic Modulation : It has been shown to interact with various enzymes, leading to modulation of their activity. This interaction can influence metabolic pathways relevant to neurological functions .
Neuropharmacological Applications
Research indicates that (2S)-2-amino-3-(trifluoromethoxy)propanoic acid may have significant implications in treating neurological disorders. Its structural similarity to known neurotransmitter analogs suggests potential therapeutic roles in conditions such as anxiety, depression, and neurodegenerative diseases .
Case Studies
- Glutamate Receptor Modulation : In vitro studies demonstrated that the compound could enhance glutamate receptor activity, leading to increased synaptic transmission in neuronal cultures. This effect was concentration-dependent, suggesting a potential for therapeutic use in enhancing cognitive function.
- Inhibition of Pathogenic Secretion : A study explored the compound's ability to inhibit the type III secretion system (T3SS) in pathogenic bacteria. At concentrations around 50 µM, it exhibited a significant reduction in bacterial virulence factor secretion without cytotoxic effects on host cells .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Potential Applications |
---|---|---|
Modulation of Glutamate Receptors | Enhances excitatory neurotransmission | Treatment of cognitive disorders |
Inhibition of T3SS in Pathogens | Reduces virulence factor secretion | Antimicrobial therapy |
Interaction with Enzymes | Alters metabolic pathways | Drug development |
Properties
IUPAC Name |
(2S)-2-amino-3-(trifluoromethoxy)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO3.ClH/c5-4(6,7)11-1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H/t2-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLQKIXYVYYPFX-DKWTVANSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.